
2,2'-(1,3-Phenylene)bis(2-oxoacetaldehyde)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) is an organic compound characterized by the presence of two oxoacetaldehyde groups attached to a 1,3-phenylene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) can be achieved through several methods. One common approach involves the reaction of 1,3-phenylenediamine with glyoxylic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenylene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for reduction.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) involves its interaction with specific molecular targets and pathways. The oxoacetaldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(1,4-Phenylene)bis(2-oxoacetaldehyde)
- 2,2’-(1,2-Phenylene)bis(2-oxoacetaldehyde)
- 2,2’-(1,3-Phenylene)bis(2-oxazoline)
Uniqueness
2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) is unique due to its specific substitution pattern on the phenylene ring, which influences its reactivity and interaction with other molecules. This distinct structure allows for unique applications and properties compared to its isomers and related compounds.
Propiedades
Fórmula molecular |
C10H6O4 |
|---|---|
Peso molecular |
190.15 g/mol |
Nombre IUPAC |
2-(3-oxaldehydoylphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C10H6O4/c11-5-9(13)7-2-1-3-8(4-7)10(14)6-12/h1-6H |
Clave InChI |
UCLXXJCKGYPUSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)C=O)C(=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate](/img/structure/B12857743.png)




![5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine](/img/structure/B12857785.png)
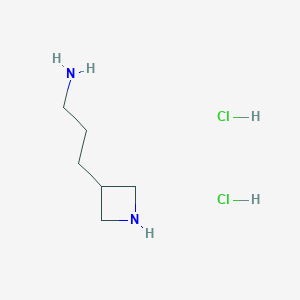
![2(5H)-Furanone, 5-[(1-methylpropyl)imino]-](/img/structure/B12857803.png)
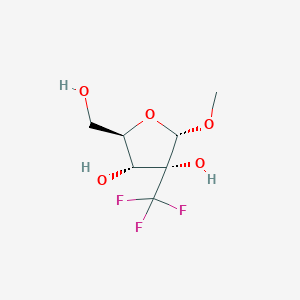
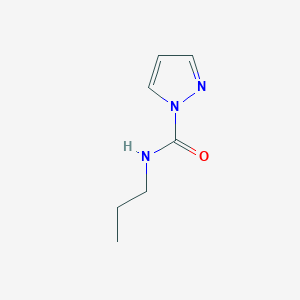
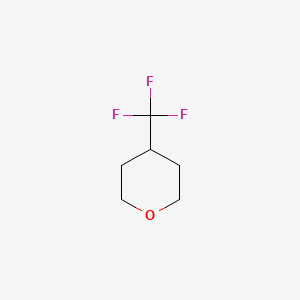
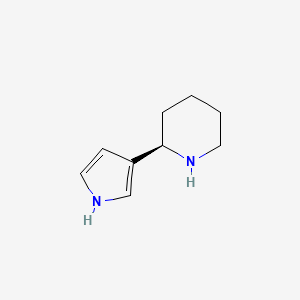

![3,5-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12857831.png)
